

Application Notes:

Dipalmitoylphosphatidylglycerol (DPPG) for Stabilizing Nanoparticle Formulations

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Compound of Interest

Compound Name: *Dipalmitoylphosphatidylglycerol*

Cat. No.: *B1197311*

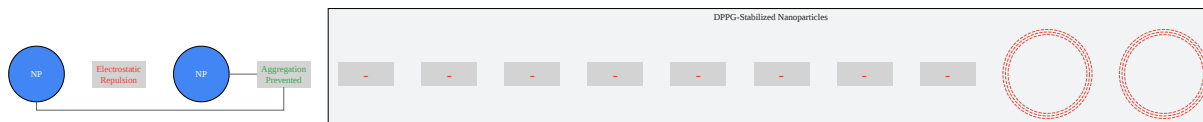
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Audience: Researchers, scientists, and drug development professionals.

Introduction **Dipalmitoylphosphatidylglycerol** (DPPG) is an anionic phospholipid integral to the formulation of stable and functional nanoparticles, particularly lipid-based systems like liposomes and lipid nanoparticles (LNPs).[1] Its unique structure, featuring a negatively charged phosphoglycerol headgroup and two saturated 16-carbon acyl chains, imparts critical physicochemical properties to nanoparticle formulations. The primary role of DPPG is to enhance colloidal stability by introducing electrostatic repulsion between particles, thereby preventing aggregation and fusion.[2][3] This document provides detailed application notes and protocols for utilizing DPPG to stabilize nanoparticle formulations for therapeutic delivery.

Mechanism of Stabilization

The stabilizing effect of DPPG is primarily attributed to the negative surface charge it confers on nanoparticles.[1] In an aqueous suspension, the ionized phosphoglycerol headgroups create a negative zeta potential on the particle surface. This surface charge leads to electrostatic repulsive forces between adjacent nanoparticles, overcoming the attractive van der Waals forces that would otherwise cause them to aggregate.[4] A zeta potential of a magnitude greater than 30 mV (either positive or negative) is generally considered indicative of good electrostatic stability in a colloidal dispersion.[5] Formulations containing DPPG often exhibit highly negative zeta potential values (e.g., below -30 mV), confirming their stability.[6][7]



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Caption: DPPG imparts a negative surface charge, creating electrostatic repulsion that prevents nanoparticle aggregation.

Data Presentation: Physicochemical Properties

The inclusion and concentration of DPPG significantly influence the key physicochemical properties of nanoparticles, including particle size (Z-average), polydispersity index (PDI), and zeta potential. A lower PDI value (typically < 0.3) indicates a more monodisperse and homogeneous particle population.^[7]

Table 1: Physicochemical Characterization of DPPG-Containing Liposomes

Formulation	Z-Average (nm)	Pdl	Zeta Potential (mV)	Reference
DPPG (single lipid)	56.2 ± 0.4	< 0.3	-43 ± 2	[7]
DPPC (single lipid)	71.0 ± 0.5	< 0.3	-17.9 ± 0.9	[7]

| DPPG/DPPC (1:1) | 77.0 ± 0.8 | 0.22 ± 0.01 | -38.8 ± 0.7 |[6] |

Table 2: Encapsulation Efficiency and Loading Capacity in DPPG Liposomes

Drug	Formulation	Encapsulation Efficiency (EE %)*	Loading Capacity (LC %)*	Reference
Veliparib	DPPG	55 ± 1	10.20 ± 0.09	[6]
Rucaparib	DPPG	49.2 ± 0.3	9.2 ± 0.1	[6]
Niraparib	DPPG	50.7 ± 0.9	9.0 ± 0.1	[6]
Veliparib	DPPG/DPPC (1:1)	38 ± 2	3.3 ± 0.3	[6]
Rucaparib	DPPG/DPPC (1:1)	40 ± 1	2.80 ± 0.03	[6]
Niraparib	DPPG/DPPC (1:1)	33.7 ± 0.9	3.1 ± 0.2	[6]

*Values are presented as mean ± SD.

These tables demonstrate that single-lipid DPPG formulations can produce highly stable nanoparticles with a strong negative surface charge.[6][7] While combining DPPG with other lipids like DPPC can still yield stable particles, it may alter properties such as drug encapsulation efficiency.[6] The optimal concentration of DPPG must be determined empirically, as excessively high concentrations can lead to toxicity or instability due to repulsive forces within the lipid bilayer.[2][8]

Experimental Protocols

Detailed methodologies for common nanoparticle formulation and characterization techniques involving DPPG are provided below.

Protocol 1: Liposome Preparation via Thin-Film Hydration

This is a robust and widely used method for preparing liposomes.[9]

1. Materials and Equipment:

- Lipids: **Dipalmitoylphosphatidylglycerol** (DPPG), helper lipids (e.g., DPPC, Cholesterol).
- Drug to be encapsulated.
- Organic Solvent: Chloroform or a chloroform:methanol mixture.
- Hydration Buffer: Phosphate-buffered saline (PBS), HEPES, or other relevant aqueous buffer.
- Rotary evaporator.
- Round-bottom flask.
- Water bath sonicator or probe sonicator.
- Extruder with polycarbonate membranes (e.g., 100 nm pore size).

2. Procedure:

- Lipid Dissolution: Dissolve DPPG, other lipids, and the lipid-soluble drug in the organic solvent within a round-bottom flask. The molar ratio of lipids should be predetermined (e.g., DPPC:Cholesterol:DPPG at various ratios).
- Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature (T_m) of the lipids. A thin, uniform lipid film will form on the flask's inner surface.[9]
- Film Drying: Continue to apply vacuum for at least 1-2 hours (or overnight) to ensure complete removal of residual organic solvent.
- Hydration: Add the aqueous hydration buffer (which can contain a water-soluble drug) to the flask. Hydrate the lipid film by gentle rotation at a temperature above the T_m . This process leads to the spontaneous formation of multilamellar vesicles (MLVs).
- Sizing (Homogenization): To achieve a uniform size distribution and form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension must be downsized.

- Sonication: Submerge the flask in a bath sonicator or use a probe sonicator. Sonication should be performed in cycles to avoid excessive heating, which can degrade lipids.[7]
- Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This is the preferred method for generating LUVs with a narrow size distribution.

Protocol 2: Nanoparticle Formulation via Ethanol Injection

This rapid method is suitable for forming lipid nanoparticles and is mentioned for preparing DPPG-containing liposomes.[8]

1. Materials and Equipment:

- Lipids (DPPG, etc.) and drug.
- Ethanol (or other water-miscible organic solvent).
- Aqueous phase (e.g., distilled water or buffer).
- Magnetic stirrer and stir bar.
- Glass beaker or flask.
- Syringe and needle.

2. Procedure:

- Phase Preparation: Dissolve the lipids (including DPPG) and drug in ethanol to create the organic phase. Prepare the aqueous phase in a separate beaker.
- Injection: Vigorously stir the aqueous phase using a magnetic stirrer. Rapidly inject the ethanolic lipid solution into the center of the vortexing aqueous phase using a syringe.
- Nanoparticle Formation: The rapid dilution of ethanol in the aqueous phase causes the lipids to precipitate and self-assemble into nanoparticles.

- **Solvent Removal:** Remove the ethanol from the nanoparticle suspension, typically through dialysis or tangential flow filtration against the desired final buffer.

Protocol 3: Physicochemical Characterization using Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring particle size, size distribution (PDI), and zeta potential.^[10]

1. Materials and Equipment:

- DLS Instrument (e.g., Malvern Zetasizer).
- Disposable or quartz cuvettes for size measurement.
- Disposable folded capillary cells for zeta potential measurement.
- Prepared nanoparticle suspension.
- Filtrate of the suspension buffer (e.g., filtered PBS).

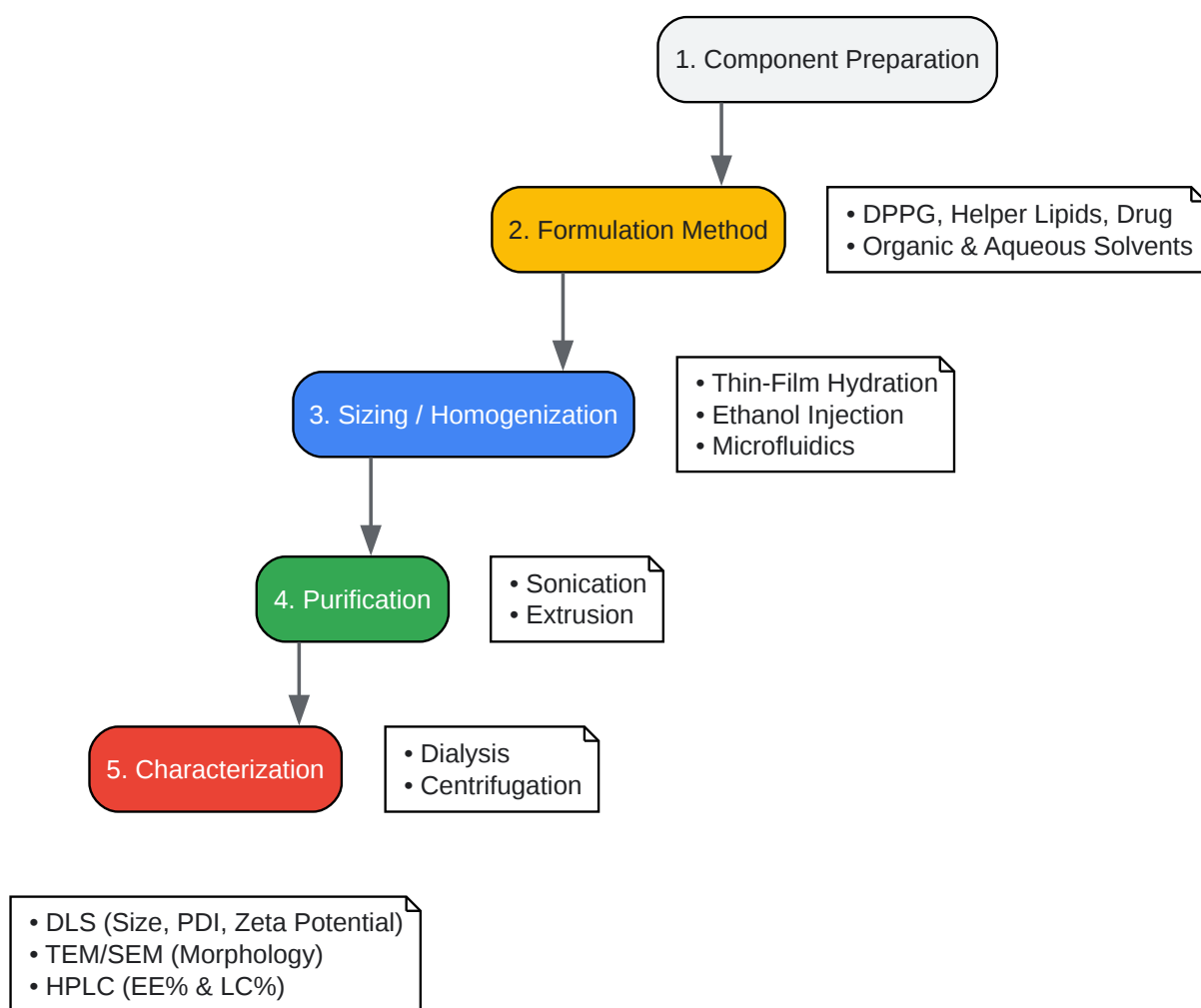
2. Procedure:

- **Sample Preparation:** Dilute a small aliquot of the nanoparticle suspension in the filtered buffer. The optimal concentration depends on the instrument and particle type but should be sufficient to obtain a stable signal without causing multiple scattering effects.
- **Size and PDI Measurement:**
 - Transfer the diluted sample to a clean cuvette.
 - Place the cuvette in the DLS instrument.
 - Set the measurement parameters (e.g., temperature, dispersant viscosity, refractive index).
 - Allow the sample to equilibrate to the set temperature (e.g., 25°C) for 1-2 minutes.

- Perform the measurement. The instrument will report the Z-average diameter and the Polydispersity Index (PDI).
- Zeta Potential Measurement:
 - Transfer the diluted sample to a folded capillary cell, ensuring no air bubbles are trapped.
 - Place the cell in the instrument.
 - Set the appropriate measurement parameters.
 - Perform the measurement. The instrument applies an electric field and measures the particle velocity to calculate the zeta potential.

Experimental Workflow

The overall process from formulation to characterization follows a logical sequence to ensure the development of stable and effective nanoparticles.



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Caption: General workflow for the formulation and characterization of DPPG-stabilized nanoparticles.

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